N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Description
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a cyclopentane ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the oxolane and thiophene intermediates. The key steps include:
Formation of the Oxolane Intermediate: This can be achieved through the reaction of an appropriate diol with an epoxide under acidic conditions.
Synthesis of the Thiophene Intermediate: This involves the cyclization of a suitable diene with sulfur, followed by functionalization to introduce the desired substituents.
Coupling of Intermediates: The oxolane and thiophene intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-8-10-22-16(7-9-21-13-16)12-18-15(20)17(5-1-2-6-17)14-4-3-11-23-14/h3-4,11,19H,1-2,5-10,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGILAKUKXJUCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOC3)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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